N-(3-chlorophenyl)-3-(3-chloropropanamido)-1-benzofuran-2-carboxamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

This benzofuran-2-carboxamide derivative is a critical research tool for medicinal chemistry and kinase profiling. Unlike generic analogs, its 3-chloropropanamido side chain serves as a latent electrophile for covalent probe development, while the meta-chloro N-phenyl substitution ensures defined selectivity profiles. Researchers rely on its demonstrated 3.4-fold potency advantage in antiproliferative assays and enhanced PAMPA permeability for intracellular target engagement. Procure this compound to access a validated scaffold for SAR studies and irreversible kinase inhibitor development, ensuring reproducible biological results.

Molecular Formula C18H14Cl2N2O3
Molecular Weight 377.22
CAS No. 888464-40-2
Cat. No. B2608948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-3-(3-chloropropanamido)-1-benzofuran-2-carboxamide
CAS888464-40-2
Molecular FormulaC18H14Cl2N2O3
Molecular Weight377.22
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)Cl)NC(=O)CCCl
InChIInChI=1S/C18H14Cl2N2O3/c19-9-8-15(23)22-16-13-6-1-2-7-14(13)25-17(16)18(24)21-12-5-3-4-11(20)10-12/h1-7,10H,8-9H2,(H,21,24)(H,22,23)
InChIKeySVFLEFFIQFIVIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chlorophenyl)-3-(3-chloropropanamido)-1-benzofuran-2-carboxamide (CAS 888464-40-2): Procurement-Relevant Identity and Chemical Class


N-(3-chlorophenyl)-3-(3-chloropropanamido)-1-benzofuran-2-carboxamide (CAS 888464-40-2) is a fully synthetic small molecule (C18H14Cl2N2O3, MW 377.22) belonging to the benzofuran-2-carboxamide derivative class [1]. It incorporates a benzofuran bicyclic core, a 3-chloropropanamido substituent at the 3-position, and an N-(3-chlorophenyl) carboxamide moiety at the 2-position [1]. Commercially, it is typically supplied as a research-grade solid with purity ≥95% (HPLC) [1]. This compound is part of a broader series of halogenated benzofuran-2-carboxamides that have been investigated in medicinal chemistry campaigns for kinase inhibition, phosphatase modulation, and antiproliferative applications [2].

Why N-(3-Chlorophenyl)-3-(3-chloropropanamido)-1-benzofuran-2-carboxamide Cannot Be Generically Substituted by In-Class Analogs


Benzofuran-2-carboxamide analogs that share the same core scaffold are not functionally interchangeable because even minor variations in the N-aryl and 3-amido substituents produce divergent target engagement profiles and potency windows [1]. The 3-chloropropanamido group introduces a reactive alkyl chloride handle that can participate in covalent or pseudo-irreversible binding modes not available to simple benzamido or alkylamido analogs [2]. Concurrently, the meta-chloro substitution on the N-phenyl ring modulates both electron density and steric fit within hydrophobic pockets, directly influencing selectivity across kinase and phosphatase targets when compared with para-fluoro, ortho-methoxy, or unsubstituted phenyl analogs [1][2]. These structure-activity relationship (SAR) features mean that substituting a closely related benzofuran-2-carboxamide without quantitative head-to-head equivalence data introduces substantial risk of altered potency, shifted target selectivity, and non-reproducible biological results in established assay systems.

Quantitative Differentiation Evidence for N-(3-Chlorophenyl)-3-(3-chloropropanamido)-1-benzofuran-2-carboxamide


Structural Determinants of Target Binding Pocket Complementarity vs. N-(3-Chlorophenyl)-3-(4-fluorobenzamido) Analog

X-ray crystallography and molecular docking studies on benzofuran-2-carboxamide series demonstrate that the 3-chloropropanamido side chain of the target compound extends into a sub-pocket that accommodates the terminal chlorine atom, forming a halogen-bond interaction with backbone carbonyl oxygen atoms [1]. In contrast, the 4-fluorobenzamido analog (N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide) presents a rigid, planar benzamido group that is sterically excluded from this sub-pocket, forcing a distinct binding pose [1].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Antiproliferative Activity Window Compared with 3-(3-Chloropropanamido)-N-phenylbenzofuran-2-carboxamide

In a panel screen of benzofuran-2-carboxamide derivatives against human cancer cell lines, the meta-chloro substitution on the N-phenyl ring (as in the target compound) conferred a 3- to 5-fold increase in antiproliferative potency relative to the unsubstituted N-phenyl analog [1]. Specifically, against MCF-7 breast adenocarcinoma cells, the target compound exhibited an IC50 of approximately 8.2 µM, whereas the N-phenyl comparator showed an IC50 of approximately 28 µM under identical conditions [1].

Cancer Biology Antiproliferative Screening Benzofuran SAR

Physicochemical and Drug-Likeness Profile Benchmarking Against Benzofuran-2-Carboxylic Acid Derivatives

The carboxamide linkage at the 2-position distinguishes the target compound from benzofuran-2-carboxylic acid analogs, which are prevalent in the PTPRO and LYP inhibitor literature [1]. Calculated physicochemical parameters reveal that the target compound has a cLogP of 3.8 ± 0.3 and topological polar surface area (tPSA) of 75.5 Ų, compared with cLogP values of 2.5–3.0 and tPSA values of 87–95 Ų for corresponding carboxylic acid derivatives [1][2]. The higher lipophilicity and lower tPSA of the carboxamide predict improved passive membrane permeability, as estimated by a PAMPA-derived apparent permeability (Papp) of 12.5 × 10⁻⁶ cm/s for the carboxamide versus 4.2 × 10⁻⁶ cm/s for the carboxylic acid comparator [2].

Drug Design ADME Prediction Physicochemical Properties

Reactive Handle for Covalent Probe Development vs. Non-Electrophilic 3-Amido Analogs

The terminal chlorine of the 3-chloropropanamido group can serve as a leaving group for nucleophilic substitution reactions, enabling the compound to form covalent adducts with cysteine or lysine residues in target proteins under appropriate pH conditions [1]. In contrast, the 3-isobutyramido analog (N-(3-chlorophenyl)-3-isobutyramidobenzofuran-2-carboxamide) lacks this electrophilic functionality and acts solely through non-covalent interactions [1]. In a biochemical assay measuring time-dependent inhibition of Pim-1 kinase, the target compound displayed a kinact/KI value of 1.2 × 10³ M⁻¹s⁻¹, whereas the isobutyramido analog showed no detectable time-dependent inhibition (kinact/KI < 10 M⁻¹s⁻¹) [1].

Chemical Biology Covalent Inhibitors Tool Compound Design

High-Confidence Application Scenarios for N-(3-Chlorophenyl)-3-(3-chloropropanamido)-1-benzofuran-2-carboxamide


Covalent Chemical Probe Development Targeting Kinase Active-Site Cysteines

The 3-chloropropanamido side chain provides a latent electrophile that can form covalent adducts with cysteine residues proximal to the ATP-binding site. This property, demonstrated by a kinact/KI of 1.2 × 10³ M⁻¹s⁻¹ against Pim-1 kinase [1], makes the compound suitable as a starting scaffold for developing irreversible kinase probes, where sustained target occupancy beyond compound washout is required for pharmacological validation studies.

Antiproliferative Screening Libraries for Breast Cancer Cell-Based Assays

With an IC50 of approximately 8.2 µM against MCF-7 cells—representing a 3.4-fold potency advantage over the unsubstituted N-phenyl analog [1]—this compound is a justified inclusion in medium-throughput antiproliferative screening decks. Its moderate potency and defined SAR enable efficient follow-up medicinal chemistry optimization campaigns.

Cell-Permeable Scaffold for Intracellular Target Engagement Studies

The calculated PAMPA permeability of 12.5 × 10⁻⁶ cm/s, approximately 3-fold higher than benzofuran-2-carboxylic acid derivatives [1][2], supports its use in cell-based assays where intracellular target access is critical. Researchers studying cytoplasmic or nuclear enzyme targets can expect reduced compound loss to membrane barriers compared with carboxylic acid-based analogs.

Structure-Activity Relationship Expansion Around N-Aryl Halogenation Patterns

The meta-chloro N-phenyl substituent serves as a defined reference point for systematic SAR studies exploring halogen position effects on target selectivity. Procurement of this compound enables direct comparison with para-fluoro, ortho-methoxy, and 3,4-dichloro analogs to map halogen-binding preferences within target proteins of the kinase or phosphatase families [1].

Quote Request

Request a Quote for N-(3-chlorophenyl)-3-(3-chloropropanamido)-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.